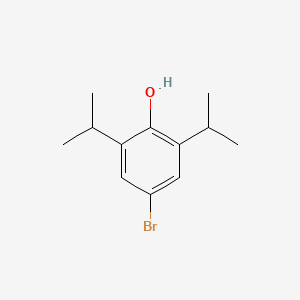

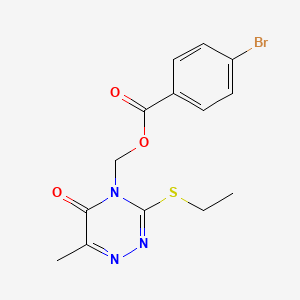

![molecular formula C13H11ClN2 B2506392 4-[1-(4-氯苯基)-2-氮杂环丙基]吡啶 CAS No. 132035-31-5](/img/structure/B2506392.png)

4-[1-(4-氯苯基)-2-氮杂环丙基]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyridine derivatives has been a subject of interest due to their potential applications in various fields. In the first paper, a series of 4'-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines were synthesized using a one-pot method involving 2-acetylpyrazine and N,N'-dimethoxybenzaldehydes . This method appears to be efficient and could potentially be adapted for the synthesis of 4-[1-(4-Chlorophenyl)-2-aziranyl]pyridine, although the specific synthesis of this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of the synthesized compounds in the first paper was confirmed using single crystal X-ray diffraction, which revealed the presence of CH⋯N, CH⋯O, and C⋯C aromatic stacking type of intermolecular secondary interactions, leading to the formation of supramolecular structures . The dihedral angles between the substituted rings were found to be in the range of 33–45°. This structural information is crucial for understanding the molecular conformation and potential reactivity of similar compounds, including 4-[1-(4-Chlorophenyl)-2-aziranyl]pyridine.

Chemical Reactions Analysis

The second paper discusses the synthesis of azulene-substituted pyridines, which are obtained from the reaction of corresponding pyranylium salts with ammonium acetate in ethanol . Although the specific reactions involving 4-[1-(4-Chlorophenyl)-2-aziranyl]pyridine are not mentioned, the described methodology could provide insights into the types of chemical reactions that such pyridine derivatives might undergo.

Physical and Chemical Properties Analysis

The photophysical properties of the synthesized compounds in the first paper were studied using UV-Visible and fluorescence spectroscopy, revealing strong bands attributed to intramolecular charge transfer (π–π*) transitions . Electrochemical properties were analyzed by cyclic voltammetry, showing that the compounds exhibited oxidation peaks, with one compound also showing a reversible reduction peak . These findings are significant for understanding the electronic properties of pyridine derivatives and could be relevant when studying the physical and chemical properties of 4-[1-(4-Chlorophenyl)-2-aziranyl]pyridine.

科学研究应用

合成和晶体结构

- 合成技术: 4-[1-(4-氯苯基)-2-氮杂环丙基]吡啶衍生物已通过各种化学反应合成。例如,Wittig反应已被用于制备相关化合物(Andreu, Malfant, Lacroix, & Cassoux, 2000)。

- 晶体结构分析: X射线衍射研究已用于确定这些化合物的晶体结构,提供了有关它们分子构型的见解(Vimalraj & Pandiarajan, 2010)。

生物活性

- 抗菌和抗真菌性能: 一些4-[1-(4-氯苯基)-2-氮杂环丙基]吡啶衍生物已被评估其抗菌和抗真菌活性。这些化合物对各种细菌和真菌表现出中等活性(Bhuva, Bhadani, Purohit, & Purohit, 2015a; Bhuva, Bhadani, Purohit, & Purohit, 2015b)。

化学性质和反应

- 电化学和光学性质: 研究已集中在相关化合物的电化学和光学性质上,揭示了分子内电荷转移和键长的见解(Andreu, Malfant, Lacroix, & Cassoux, 2000)。

- 反应机制: 研究还调查了涉及这些化合物的各种化学反应的机制,如酸性介质中的不均化反应(Cox, Cheon, Keum, & Buncel, 1998)。

在材料科学中的应用

- 光电子器件制造: 已研究了某些衍生物的电子和光学性质,用于潜在的非线性光学和光电子器件制造应用(Shkir, AlFaify, Arora, Ganesh, Abbas, & Yahia, 2018)。

作用机制

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 4-[1-(4-Chlorophenyl)-2-aziranyl]pyridine may also interact with various biological targets.

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes

Biochemical Pathways

Similar compounds have been found to possess various biological activities, affecting a range of biochemical pathways

Result of Action

Related compounds have shown various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly impact the action of similar compounds

属性

IUPAC Name |

4-[1-(4-chlorophenyl)aziridin-2-yl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2/c14-11-1-3-12(4-2-11)16-9-13(16)10-5-7-15-8-6-10/h1-8,13H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVZSSXOUAZMZLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N1C2=CC=C(C=C2)Cl)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401324148 |

Source

|

| Record name | 4-[1-(4-chlorophenyl)aziridin-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401324148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49648954 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

132035-31-5 |

Source

|

| Record name | 4-[1-(4-chlorophenyl)aziridin-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401324148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

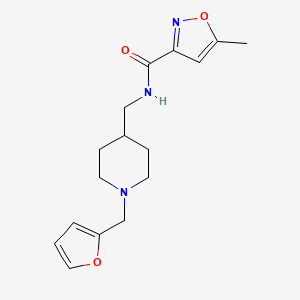

![2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2506310.png)

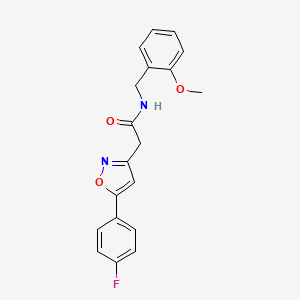

![N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2506313.png)

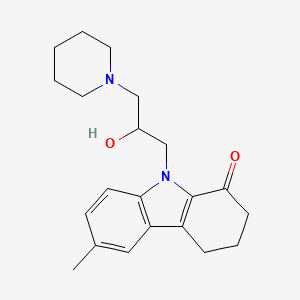

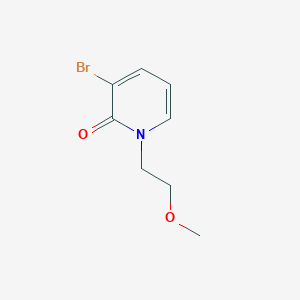

![8-(3-(benzyl(methyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506323.png)

![Ethyl 1-((3-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)piperidine-4-carboxylate](/img/structure/B2506327.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2506329.png)

![2-Oxabicyclo[2.1.1]hexan-4-yl(phenyl)methanamine;hydrochloride](/img/structure/B2506330.png)